5-Bromo-4,6-dimethylpyridin-2-amine
Overview
Description
5-Bromo-4,6-dimethylpyridin-2-amine, also known as this compound, is a useful research compound. Its molecular formula is C7H9BrN2 and its molecular weight is 201.06 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Corrosive;Irritant, and the GHS signal word is DangerThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Scientific Research Applications
Catalytic Reactions
One of the prominent applications of 5-Bromo-4,6-dimethylpyridin-2-amine in scientific research involves its use in catalytic reactions. For instance, it has been demonstrated that the amination of polyhalopyridines, including 5-bromo-2-chloropyridine, can be efficiently catalyzed by a palladium-Xantphos complex, yielding high isolated yields and excellent chemoselectivity. This process is significant for synthesizing various aminopyridines, which are valuable intermediates in pharmaceutical and materials science research (Ji, Li, & Bunnelle, 2003).
Chemical Synthesis and Functionalization
Further illustrating its utility in chemical synthesis, this compound serves as a precursor in the preparation of complex organic compounds. For example, reactions involving potassium amide in liquid ammonia have been studied for their capacity to introduce amino groups into halogenated pyridines, indicating the occurrence of derivatives of didehydropyridine as intermediates. This research provides valuable insights into the mechanisms of amination and the influence of substituents on reaction outcomes (Does & Hertog, 2010).
Crystallography and Material Science
In material science, the compound's role extends to the investigation of crystal structures and supramolecular interactions. Studies have revealed its involvement in the formation of complex crystal structures, such as in the case of noncovalent supramolecular interactions in crystal structures, highlighting the compound's importance in understanding molecular assembly and design principles for novel materials (Al-Far & Ali, 2007).
Heterocyclic Chemistry
This compound also finds application in the synthesis of heterocyclic compounds, a cornerstone of medicinal chemistry. For instance, its reaction with secondary amines under specific conditions has facilitated the synthesis of pyrimidine derivatives, showcasing the compound's versatility in generating pharmacologically relevant structures (Rahimizadeh, Nikpour, & Bakavoli, 2007).
Safety and Hazards
This compound is classified as an acute toxin (oral), eye damager, and skin sensitizer . It has the hazard statements H302, H315, H319, and H335 . Precautionary measures include avoiding breathing its mist, gas, or vapors, avoiding contact with skin and eyes, and using personal protective equipment .
Mechanism of Action
Target of Action
Similar compounds are known to interact with various enzymes and receptors, influencing cellular processes .
Mode of Action
It’s known that similar compounds can act as nucleophiles, attacking electrophilic carbon atoms in other molecules . This interaction can lead to changes in the structure and function of the target molecules.
Action Environment
Environmental factors such as pH, temperature, and the presence of other molecules can influence the action, efficacy, and stability of 5-Bromo-4,6-dimethylpyridin-2-amine. For instance, certain conditions may enhance or inhibit the compound’s interactions with its targets .
Properties
IUPAC Name |
5-bromo-4,6-dimethylpyridin-2-amine | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H9BrN2/c1-4-3-6(9)10-5(2)7(4)8/h3H,1-2H3,(H2,9,10) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BFRMYMFNSHASRJ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NC(=C1Br)C)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H9BrN2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70452572 | |
Record name | 5-Bromo-4,6-dimethylpyridin-2-amine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70452572 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
201.06 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
89856-44-0 | |
Record name | 5-Bromo-4,6-dimethylpyridin-2-amine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70452572 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 5-bromo-4,6-dimethylpyridin-2-amine | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods I
Procedure details
Synthesis routes and methods II
Procedure details
Synthesis routes and methods III
Procedure details
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.